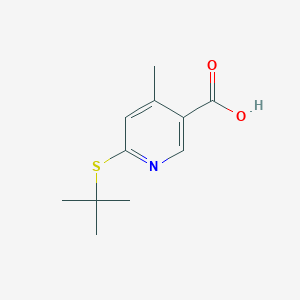

6-(tert-Butylthio)-4-methylnicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(tert-Butylthio)-4-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a tert-butylthio group attached to the 6th position and a methyl group at the 4th position of the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butylthio)-4-methylnicotinic acid typically involves the introduction of the tert-butylthio group and the methyl group onto the nicotinic acid framework. One common method involves the use of tert-butylthiol and a suitable methylating agent under controlled conditions. The reaction may proceed through nucleophilic substitution or addition mechanisms, depending on the specific reagents and conditions used.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-(tert-Butylthio)-4-methylnicotinic acid can undergo various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methyl and tert-butylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group may yield sulfoxides or sulfones, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Scientific Research Applications

6-(tert-Butylthio)-4-methylnicotinic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 6-(tert-Butylthio)-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The tert-butylthio group and the methyl group may influence the compound’s binding affinity and selectivity for certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Methylnicotinic acid: Lacks the tert-butylthio group, which may result in different chemical and biological properties.

6-(tert-Butylthio)nicotinic acid: Lacks the methyl group at the 4th position, which may affect its reactivity and applications.

Biological Activity

6-(tert-Butylthio)-4-methylnicotinic acid is a compound that belongs to the class of nicotinic acid derivatives. Its unique structure, characterized by a tert-butylthio group at the 6-position and a methyl group at the 4-position of the nicotinic acid moiety, suggests potential biological activities that merit investigation. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO2S, with a molecular weight of approximately 239.32 g/mol. The presence of the tert-butylthio group enhances its lipophilicity, which may influence its bioavailability and interaction with cellular membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 6.3 | High |

| Escherichia coli | 6.3 | High |

These findings suggest that the compound may serve as an effective antimicrobial agent, comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines. The compound's mechanism of action appears to involve the modulation of multiple signaling pathways related to cell proliferation and apoptosis. For instance, it has been shown to induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in colon cancer cells.

- Apoptotic Pathways : DAPI staining and qRT-PCR analyses have indicated that treatment with this compound leads to increased expression of pro-apoptotic markers .

The biological activity of this compound is believed to be mediated through its interactions with nicotinic acetylcholine receptors (nAChRs). These interactions can modulate neurotransmitter release and influence various signaling cascades that affect cellular functions such as:

- Inflammation : The compound may reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in activated astrocytes, suggesting potential neuroprotective effects against neurodegenerative diseases .

- Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Neuroprotection Against Aβ Aggregates : In models simulating Alzheimer's disease, this compound showed a reduction in amyloid-beta aggregation and associated inflammatory responses, indicating potential therapeutic applications in neurodegenerative conditions .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values suggesting potent activity against specific types of malignancies .

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

6-tert-butylsulfanyl-4-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H15NO2S/c1-7-5-9(15-11(2,3)4)12-6-8(7)10(13)14/h5-6H,1-4H3,(H,13,14) |

InChI Key |

JLOKPDRRVOUVCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)SC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.